molecular formula C9H11ClN4O3 B11957910 1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea CAS No. 6664-60-4

1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea

Cat. No.: B11957910
CAS No.: 6664-60-4
M. Wt: 258.66 g/mol
InChI Key: PLNDZGSBUPZMGD-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea is a chemical compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a dimethylamino group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea typically involves the reaction of 2-chloro-4-nitroaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Reduction: 1-(2-Chloro-4-aminophenyl)-3-(dimethylamino)urea.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenylurea
  • 2-Chloro-4-nitrophenylamine
  • 2-Chloro-4-nitrophenylcarbamate

Uniqueness

1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea is unique due to the presence of both a dimethylamino group and a urea moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

6664-60-4

Molecular Formula

C9H11ClN4O3

Molecular Weight

258.66 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-(dimethylamino)urea

InChI

InChI=1S/C9H11ClN4O3/c1-13(2)12-9(15)11-8-4-3-6(14(16)17)5-7(8)10/h3-5H,1-2H3,(H2,11,12,15)

InChI Key

PLNDZGSBUPZMGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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